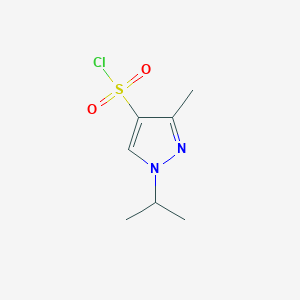
1-异丙基-3-甲基-1H-吡唑-4-磺酰氯
描述
1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (IPMSC) is a synthetic compound that has recently been studied for its potential applications in various scientific research fields. It is a colorless, crystalline solid with an unpleasant odor. IPMSC is a reagent used in organic synthesis, and it is also used as a catalyst in various chemical reactions.
科学研究应用
催化剂在串联Knoevenagel-Michael反应中的作用
1-异丙基-3-甲基-1H-吡唑-4-磺酰氯已被用作合成新型离子液体的一部分,如1-磺基吡啶磺酰氯。这些离子液体已被表征并用作高效、均相和可重复利用的催化剂,用于通过串联Knoevenagel-Michael反应合成复杂化合物 (Moosavi‐Zare等,2013)。
磺酰化氨基吡唑的合成
已对4-氨基-1H-吡唑的磺酰化进行研究,导致新化合物的产生,如3,5-二甲基-4-对甲苯氨基-1H-吡唑。这些化合物的结构通过各种光谱方法进行了验证(Povarov et al., 2017)。
新型吡唑衍生物的合成
1-异丙基-3-甲基-1H-吡唑-4-磺酰氯参与了新型吡唑衍生物的合成。这些衍生物已被研究其抗氧化剂、抗乳腺癌和抗炎症等生物学特性。进行了分子对接研究,以检查与环氧合酶-2和磷脂酰肌醇-3-激酶等酶的相互作用(Thangarasu et al., 2019)。
杂环磺酰胺和磺酰氟化物的合成
该化合物已被用于合成杂环磺酰氯、磺酰氟化物和磺酰胺。这些化合物是使用并行药物化学方案开发的,展示了该试剂在合成各种杂环化合物中的多功能性(Tucker et al., 2015)。
作用机制
Pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects . The mechanism of action of these compounds often involves interaction with enzymes or receptors in the body, leading to changes in cellular processes .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effects. These properties can vary widely among different compounds and are influenced by factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors .
The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with targets, and its overall efficacy .
生化分析
Biochemical Properties
1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to target molecules. This interaction can lead to the formation of sulfonamide bonds, which are important in the regulation of enzyme activity and protein function. Additionally, 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride can react with nucleophiles, such as amino acids and peptides, forming covalent bonds that modify the structure and function of these biomolecules .
Cellular Effects
1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play a crucial role in signal transduction. This inhibition can result in altered cell growth, differentiation, and apoptosis. Additionally, 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride can impact cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride involves its ability to form covalent bonds with biomolecules. This compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. The sulfonyl chloride group is particularly reactive, allowing the compound to modify the structure and function of target biomolecules. For example, 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride can inhibit enzyme activity by covalently modifying the active site, preventing substrate binding and catalysis. Additionally, the compound can alter gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity. These effects can persist even after the compound has been degraded, indicating that the modifications it induces are stable and long-lasting .
Dosage Effects in Animal Models
The effects of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as the inhibition of specific enzymes or the modulation of signaling pathways. At high doses, the compound can be toxic, leading to adverse effects such as cell death and tissue damage. Studies have shown that there is a threshold dose above which the compound’s toxicity increases significantly, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in metabolic flux and metabolite levels. For example, the compound can inhibit sulfonyltransferases, which play a role in the metabolism of sulfur-containing compounds. This inhibition can lead to the accumulation of specific metabolites and changes in cellular energy production .
Transport and Distribution
Within cells and tissues, 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it can bind to specific proteins that facilitate its distribution within the cell. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, the compound can accumulate in specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on gene expression and energy production .
Subcellular Localization
The subcellular localization of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or lysosomes, through the recognition of targeting signals. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of the compound. These modifications can affect the compound’s ability to interact with specific biomolecules and exert its effects on cellular function .
属性
IUPAC Name |
3-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-5(2)10-4-7(6(3)9-10)13(8,11)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMNIZAEFGZSJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599119 | |
| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006453-71-9 | |
| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


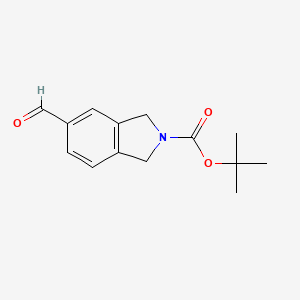
![(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine](/img/structure/B1287233.png)

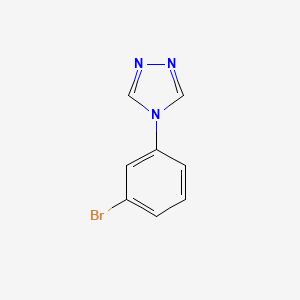
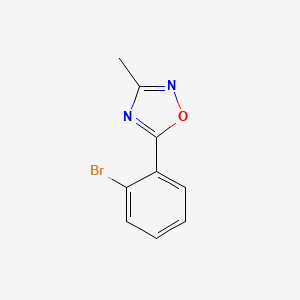
![5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1287248.png)
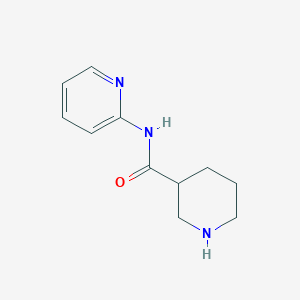
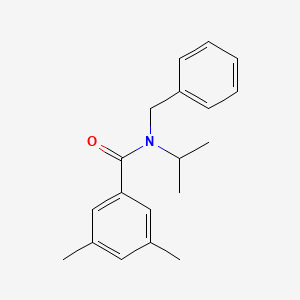
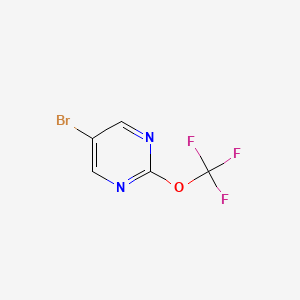
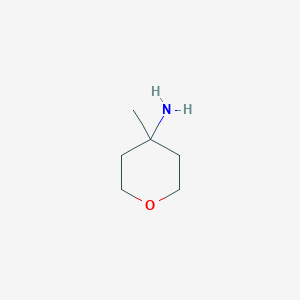
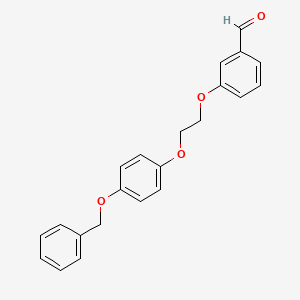
![3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1287277.png)
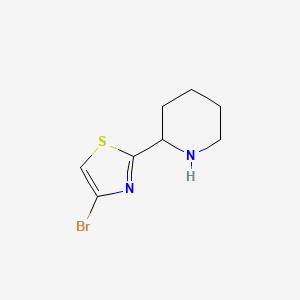
![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1287283.png)
